molecular formula C15H16O2 B056298 1,1-Diphenyl-1,2-propanediol CAS No. 52183-00-3

1,1-Diphenyl-1,2-propanediol

Cat. No. B056298
CAS RN: 52183-00-3
M. Wt: 228.29 g/mol
InChI Key: RQKXFLUAQLDHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diphenyl-1,2-propanediol, also known as diphenylhydrindene, is a synthetic organic compound that belongs to the class of diarylpropanes. It is widely used in scientific research due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of 1,1-Diphenyl-1,2-propanediol is not fully understood. However, it has been suggested that it may act as an antioxidant and inhibit the production of reactive oxygen species (ROS) in cells. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

1,1-Diphenyl-1,2-propanediol has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been shown to have a protective effect on the nervous system and may have potential therapeutic applications in neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1,1-Diphenyl-1,2-propanediol in lab experiments is its unique chemical structure, which allows for the synthesis of other organic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1,1-Diphenyl-1,2-propanediol is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1,1-Diphenyl-1,2-propanediol. One potential direction is the investigation of its potential therapeutic applications in various diseases, such as cancer and neurodegenerative diseases. Another direction is the synthesis of new organic compounds using 1,1-Diphenyl-1,2-propanediol as a precursor. Further research is also needed to fully understand the mechanism of action of 1,1-Diphenyl-1,2-propanediol and its potential toxicity.

Synthesis Methods

The synthesis of 1,1-Diphenyl-1,2-propanediol can be achieved by several methods, including the reduction of benzophenone with sodium borohydride, the reaction of benzaldehyde with acetone, and the reaction of benzaldehyde with cyclohexanone. The most commonly used method is the reduction of benzophenone with sodium borohydride, which yields a high purity product.

Scientific Research Applications

1,1-Diphenyl-1,2-propanediol has been extensively used in scientific research due to its unique chemical structure and properties. It has been studied for its potential therapeutic applications in various fields, such as cancer treatment, neurodegenerative diseases, and inflammation. It has also been used as a precursor for the synthesis of other organic compounds.

properties

IUPAC Name

1,1-diphenylpropane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKXFLUAQLDHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966546
Record name 1,1-Diphenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenyl-1,2-propanediol

CAS RN

52183-00-3
Record name 1,1-Diphenyl-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52183-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 1,1-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052183003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diphenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Diphenyl-1,2-propanediol
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